molecular formula C13H23NO4 B13913188 Ethyl trans-3-(tert-butoxycarbonylamino)-1-methyl-cyclobutanecarboxylate

Ethyl trans-3-(tert-butoxycarbonylamino)-1-methyl-cyclobutanecarboxylate

Cat. No.: B13913188
M. Wt: 257.33 g/mol
InChI Key: BSOONLKZHRPWLI-UHFFFAOYSA-N
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Description

Ethyl trans-3-(tert-butoxycarbonylamino)-1-methyl-cyclobutanecarboxylate is a complex organic compound that features a cyclobutane ring substituted with an ethyl ester, a tert-butoxycarbonylamino group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl trans-3-(tert-butoxycarbonylamino)-1-methyl-cyclobutanecarboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of a suitable precursor, followed by the introduction of the tert-butoxycarbonylamino group and the ethyl ester functionality. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl trans-3-(tert-butoxycarbonylamino)-1-methyl-cyclobutanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the reagents employed.

Scientific Research Applications

Ethyl trans-3-(tert-butoxycarbonylamino)-1-methyl-cyclobutanecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl trans-3-(tert-butoxycarbonylamino)-1-methyl-cyclobutanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Ethyl trans-3-(tert-butoxycarbonylamino)-1-methyl-cyclobutanecarboxylate can be compared with other similar compounds, such as:

    Ethyl trans-3-(tert-butoxycarbonylamino)-cyclobutanecarboxylate: Lacks the methyl group, which may affect its reactivity and binding properties.

    Ethyl trans-3-(amino)-1-methyl-cyclobutanecarboxylate: Lacks the tert-butoxycarbonyl protecting group, making it more reactive but less stable.

    Ethyl trans-3-(tert-butoxycarbonylamino)-cyclopentanecarboxylate: Features a cyclopentane ring instead of a cyclobutane ring, which can influence its conformational flexibility and reactivity.

These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

ethyl 1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate

InChI

InChI=1S/C13H23NO4/c1-6-17-10(15)13(5)7-9(8-13)14-11(16)18-12(2,3)4/h9H,6-8H2,1-5H3,(H,14,16)

InChI Key

BSOONLKZHRPWLI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC(C1)NC(=O)OC(C)(C)C)C

Origin of Product

United States

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